Benzyl (2-amino-3,3,3-trifluoropropyl)carbamate
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Overview
Description
Benzyl (2-amino-3,3,3-trifluoropropyl)carbamate is a chemical compound with the molecular formula C11H13F3N2O2 and a molecular weight of 262.23 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-amino-3,3,3-trifluoropropyl)carbamate typically involves the reaction of benzyl chloroformate with 2-amino-3,3,3-trifluoropropanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-amino-3,3,3-trifluoropropyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually primary or secondary amines.
Substitution: The major products depend on the nucleophile used but can include ethers, nitriles, or other substituted benzyl derivatives.
Scientific Research Applications
Benzyl (2-amino-3,3,3-trifluoropropyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (2-amino-3,3,3-trifluoropropyl)carbamate is not well-documented. its structure suggests that it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its bioavailability and interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2-amino-2,2-difluoroethyl)carbamate
- Benzyl (2-amino-3,3,3-trifluoropropyl)carbamate oxalic acid
- This compound hydrochloride
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry .
Biological Activity
Benzyl (2-amino-3,3,3-trifluoropropyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings.
This compound can be synthesized through various chemical reactions involving carbamate formation. The trifluoropropyl group enhances lipophilicity and may influence the compound's interaction with biological targets. The synthesis typically involves the reaction of benzyl isocyanate with 2-amino-3,3,3-trifluoropropanol.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an inhibitor or modulator in various biochemical pathways:
- Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing neurological functions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives targeting dihydrofolate reductase (DHFR) are effective against various bacterial strains, including Staphylococcus aureus and Bacillus anthracis . While specific data on this compound is limited, its structural similarities suggest potential antimicrobial activity.
Anticancer Properties
Compounds with similar structures have been evaluated for their anticancer properties. They may inhibit cancer cell lines by targeting metabolic pathways essential for tumor growth. For example, inhibition of DHFR has been linked to reduced cancer cell proliferation . The trifluoromethyl group is known to enhance the potency of such compounds by improving their binding affinity to target proteins.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antimicrobial Activity : A series of substituted 2,4-diaminopyrimidines were tested against Bacillus anthracis, revealing a correlation between structure and antibacterial efficacy . While this compound has not been directly tested in this context, its structural analogs show promise.
- Anticancer Research : A study focused on inhibitors of DHFR demonstrated that certain derivatives could significantly inhibit the growth of cancer cells in vitro . This suggests that this compound might exhibit similar effects due to its potential mechanism of action.
Data Table: Comparative Biological Activities
Properties
Molecular Formula |
C11H13F3N2O2 |
---|---|
Molecular Weight |
262.23 g/mol |
IUPAC Name |
benzyl N-(2-amino-3,3,3-trifluoropropyl)carbamate |
InChI |
InChI=1S/C11H13F3N2O2/c12-11(13,14)9(15)6-16-10(17)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7,15H2,(H,16,17) |
InChI Key |
ZUPBCVGIHGNRCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C(F)(F)F)N |
Origin of Product |
United States |
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